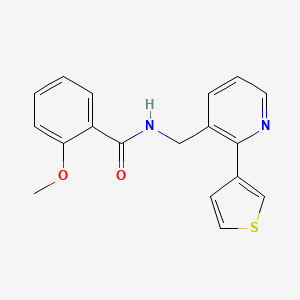

2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Description

2-Methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a 2-methoxy-substituted benzene ring linked via an amide bond to a pyridin-3-ylmethyl group, which is further substituted at the 2-position with a thiophen-3-yl moiety. The thiophene and pyridine rings may confer unique electronic properties, while the amide group serves as a hydrogen-bonding motif.

Properties

IUPAC Name |

2-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-22-16-7-3-2-6-15(16)18(21)20-11-13-5-4-9-19-17(13)14-8-10-23-12-14/h2-10,12H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTRYQIUTKHQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Methoxybenzoyl Chloride

The 2-methoxybenzoyl chloride intermediate is typically prepared by treating 2-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. This method, adapted from benzamide synthesis protocols, achieves near-quantitative yields (98%) with minimal byproducts. Critical parameters include:

- Temperature : 70–80°C to prevent decarboxylation.

- Solvent : Toluene or dichloromethane for optimal solubility.

- Workup : Distillation under reduced pressure to isolate the acyl chloride.

Preparation of (2-(Thiophen-3-yl)Pyridin-3-yl)Methylamine

Pyridine-Thiophene Coupling Strategies

The pyridine-thiophene hybrid is synthesized via Suzuki-Miyaura cross-coupling between 3-bromopyridine and thiophen-3-ylboronic acid. Key conditions include:

Amination of the Pyridine Core

The methylamine group is introduced via reductive amination of 2-(thiophen-3-yl)pyridine-3-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol.

- Reaction Time : 24 hours at room temperature.

- Yield : 65% after purification by recrystallization (ethanol/water).

Amide Bond Formation

Coupling the acyl chloride with the amine is achieved under Schotten-Baumann conditions:

- Base : Triethylamine (TEA, 3 equiv) in THF at 0°C.

- Stoichiometry : 1:1 molar ratio of acyl chloride to amine.

- Reaction Time : 2 hours, progressing to room temperature.

Yield : 85–90% after aqueous workup and recrystallization (methanol).

Alternative Metal-Free Synthesis

A chemodivergent approach from α-bromoketones and 2-aminopyridines employs iodine (I₂) and tert-butyl hydroperoxide (TBHP) in toluene:

- Mechanism : Oxidative C–C bond cleavage followed by amidation.

- Conditions : 12 hours at 80°C, yielding 70–75% product.

Optimization and Scalability

Solvent and Temperature Effects

Protecting Group Strategies

- tert-Butoxycarbonyl (Boc) : Protects the amine during pyridine functionalization, removed via TFA in dichloromethane.

- Trimethylsilyl (TMS) : Stabilizes thiophene during halogenation steps.

Analytical Characterization

Industrial-Scale Considerations

Patent WO2022056100A1 highlights ecologically friendly adaptations:

- Catalyst Recycling : Pd recovery via filtration reduces costs.

- Solvent Reuse : Methanol from recrystallization is distilled and reused.

- Waste Minimization : Aqueous layers neutralized for safe disposal.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds for Comparison:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide Monohydrate ()

Analysis :

- Electronic Effects : The thiophene ring in the target compound introduces sulfur-based electron-rich character, contrasting with the electron-withdrawing trifluoromethyl group in ’s analog. This difference may influence reactivity in catalysis or binding interactions .

- Directing Groups : While ’s compound employs an N,O-bidentate group for metal-catalyzed C–H activation, the target compound’s pyridine-thiophene system could act as a chelating ligand, though this remains speculative without direct data .

- Synthesis: All compounds utilize benzamide-forming reactions (e.g., acyl chloride + amine).

Spectroscopic and Crystallographic Characterization

- Spectroscopy : and highlight the use of 1H/13C NMR, IR, and GC-MS for confirming amide bond formation and substituent positions. The target compound’s thiophene protons (δ ~6.5–7.5 ppm) and pyridine signals would distinguish it from analogs .

- X-ray Crystallography: ’s compound was resolved via X-ray diffraction, revealing planar amide geometry. The target compound’s pyridine-thiophene linkage may induce non-planar conformations, affecting crystal packing .

Biological Activity

2-Methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antibacterial applications. This article reviews the synthesis, biological mechanisms, and activity of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of Intermediate : Synthesis begins with the formation of 5-(thiophen-3-yl)pyridin-3-yl)methylamine.

- Reaction with Benzoyl Chloride : The intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product.

- Solvents and Catalysts : Common solvents include dichloromethane or tetrahydrofuran, with bases such as triethylamine facilitating the reaction .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. This compound may act as an inhibitor or modulator, leading to various biochemical responses that contribute to its therapeutic effects .

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Several studies have reported on the anticancer properties of similar benzamide derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines:

These findings suggest that modifications in the structure can significantly influence the potency of the compound against cancer cells.

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized below:

These results indicate that the compound possesses selective antibacterial properties, particularly against Gram-positive bacteria.

Case Studies

- Study on Anticancer Effects : A recent study explored the effects of a series of benzamide derivatives on lung cancer cell lines. The results indicated that certain structural modifications led to enhanced antiproliferative activity, suggesting a structure–activity relationship that could be leveraged for drug development .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of thiophene-containing benzamides. The study demonstrated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.